molecular formula C22H25NO6 B601052 (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 859498-34-3

(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B601052
CAS No.: 859498-34-3
M. Wt: 399.45
InChI Key:
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Description

an impurity of cabazitaxel

Scientific Research Applications

Analytical Separation and Optical Resolution

  • A study by Nagao et al. (1985) discusses the development of new chiral five-membered heterocycles, including a similar compound, for the analytical separation and efficient resolution of racemic products from transformations of chiral carboxylic acids and amino acids (Nagao et al., 1985).

Diastereoselective Synthesis

  • Conde-Frieboes and Hoppe (1992) describe the diastereoselective synthesis of a related compound, showcasing its potential in yielding homochiral oxazolidine-masked 2-formylalkanones (Conde-Frieboes & Hoppe, 1992).

Structural Determination

  • The work of Bolte et al. (1999) focuses on determining the absolute configuration of the chiral centers in similar oxazolidine compounds (Bolte, Monz, & Wagner, 1999).

High-Yield Synthesis

  • Lombardo et al. (2006) utilized a similar compound in a novel high-yield synthesis of D-ribo-phytosphingosine, highlighting its utility in complex synthesis processes (Lombardo et al., 2006).

Crystal Structure Analysis

  • The crystal structure of a related compound was determined by Bellan et al. (1978), providing insights into the molecular configuration and interactions (Bellan et al., 1978).

Diastereoselective Amidoalkylation Reactions

  • Zietlow and Steckhan (1994) report on the diastereoselective amidoalkylation reactions involving electrochemically methoxylated chiral 2-oxazolidinones, showing potential applications in organic synthesis (Zietlow & Steckhan, 1994).

Synthesis and Structural Characterization

  • Tsuno et al. (2012) synthesized and characterized novel complexes using a similar oxazolidine compound, which can be instrumental in the study of complex molecular interactions (Tsuno, Kato, Brunner, & Ike, 2012).

Mechanism of Action

Target of Action

Cabazitaxel Impurity 15, also known as (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid, primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death . It achieves this by preventing the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . Additionally, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel .

Biochemical Pathways

Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase-anaphase transition, leading ultimately to cell death . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable with that of docetaxel . These findings support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m^2 every three weeks .

Result of Action

The primary result of Cabazitaxel’s action is the induction of tumor cell death . It has shown antitumor activity in patients with advanced cancer and chemotherapy failure (including taxane failure) . Objective antitumor response rates of up to 24% and sustained tumor stabilizations have been observed .

Action Environment

The efficacy and safety of Cabazitaxel can be influenced by the patient’s hepatic function . In patients with mild or moderate hepatic impairment, the dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support .

Properties

IUPAC Name

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWUXLRSKRKFZ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Reactant of Route 2
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Reactant of Route 3
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Reactant of Route 4
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Reactant of Route 5
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Reactant of Route 6
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

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